2-Phenylindole
Overview
Description
2-Phenylindole is an organic compound . It is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 . This chemical is used as a stabilizer in PVC-plastic products. It is used to make herbicides and is widely used in making perfumes and dyes .
Synthesis Analysis
2-Phenylindole is prepared by condensing phenylhydrazine and acetophenone, and then closing the ring in the presence of zinc chloride . Alternatively, it can be prepared by heating bromoacetophenone with excess aniline, or heating N-(2-methylphenyl)benzamide and sodium ethoxide at 360-380℃ in isolation from air .Molecular Structure Analysis
The molecular formula of 2-Phenylindole is C14H11N . The structure of 2-Phenylindole includes a pyrrole ring fused to a benzene ring .Chemical Reactions Analysis
2-Phenylindole is used as a reactant for the preparation of various compounds. It is used in the synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also used in the preparation of tryptophan dioxygenase inhibitors, pyridyl-ethenyl-indoles as potential anticancer immunomodulators, organic light emitting diodes (OLEDs), anti-inflammatory agents, potential cyclooxygenase-1 (COX-1)/cyclooxygenase-2 (COX-2) inhibitors, agents for cancer and malaria therapy, antifungal and antibacterial agents, and fluorescent probes .Physical And Chemical Properties Analysis
2-Phenylindole has a molar mass of 193.249 g·mol−1 . It has a melting point of 188-190 °C and a boiling point of 250 °C/10 mmHg . It is a powder in form and its color ranges from off-white to beige or slightly green .Scientific Research Applications
Fluorescence Microscopy
2-Phenylindole is used in the field of cell biology . It is a blue-fluorescent DNA stain that exhibits 20-fold enhancement of fluorescence upon binding to AT regions of dsDNA . It is excited by the violet (405 nm) laser line and is commonly used as a nuclear counterstain in fluorescence microscopy . Because of its high affinity for DNA, it is also frequently used for counting cells, measuring apoptosis, sorting cells based on DNA content, and as a nuclear segmentation tool in high-content imaging analysis .
Anticancer Research
2-Phenylindole derivatives have been synthesized and screened against murine melanoma, human lung and breast cancer cell lines . The results highlighted that 2-phenylindole derivatives are promising anticancer agents in case of melanoma and lung cancer along with the breast cancer . Molecular docking analyses with possible targets for melanoma (NEDD4-1) and lung cancer (EGFR) were also performed to understand specific interactions of 2-phenylindole derivatives with the amino acid residues of the receptors .
Organic Light Emitting Diodes (OLEDs)
2-Phenylindole is a reactant for the preparation of organic light emitting diodes (OLEDs) . OLEDs are used in the field of electronics and display technology .
Anti-Inflammatory Agents
2-Phenylindole is used in the synthesis of anti-inflammatory agents . These agents are used in the field of pharmaceuticals and medicine .
Antibacterial and Antifungal Agents
2-Phenylindole is used in the synthesis of antibacterial and antifungal agents . These agents are used in the field of pharmaceuticals and medicine .
Fluorescent Probes
2-Phenylindole is used in the synthesis of fluorescent probes . These probes are used in the field of biochemistry and molecular biology .
Selective Estrogen Receptor Modulators (SERMs)
2-Phenylindole is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 (the major metabolite of zindoxifene) . These compounds are used in the field of pharmaceuticals and medicine .
Synthesis of Oxopyrrolidine Analogs
2-Phenylindole is used in the synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . These analogs are used in the field of organic chemistry .
Tryptophan Dioxygenase Inhibitors
2-Phenylindole is used in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are used in the field of biochemistry and molecular biology .
One-Pot Synthesis of 2-Substituted Indole Derivatives
2-Phenylindoles were prepared by heteroannulation of 2-haloaniline derivatives and phenylacetylene under mild conditions in a one-pot reaction catalyzed by Pd (PPh3)2Cl2 . This method is used in the field of organic synthesis .
Nonsteroidal Selective Estrogen Receptor Modulators (SERMs)
2-Phenylindole is the parent structure of a group of nonsteroidal selective estrogen receptor modulators (SERMs) that includes zindoxifene, bazedoxifene, and pipendoxifene, as well as the nonsteroidal estrogen D-15414 (the major metabolite of zindoxifene) . These compounds are used in the field of pharmaceuticals and medicine .
Antiestrogen Agents
2-Phenylindole derivatives can bind with the estrogen receptor as well as microtubule receptors in case of estrogen-sensitive breast cancer and metastatic breast cancer . These agents are used in the field of pharmaceuticals and medicine .
5-H-T 2A Antagonists
The 2-aryl indole moiety is present in diverse biologically active molecules displaying 5-H-T 2A antagonist properties . These compounds are used in the field of pharmaceuticals and medicine .
Cytoxic Agents
The 2-aryl indole moiety is present in diverse biologically active molecules displaying cytoxic properties . These compounds are used in the field of pharmaceuticals and medicine .
Safety And Hazards
2-Phenylindole is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
properties
IUPAC Name |
2-phenyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-2-6-11(7-3-1)14-10-12-8-4-5-9-13(12)15-14/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLLLJCACIRKBDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
63467-59-4 (potassium salt) | |
Record name | alpha-Phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID8061343 | |
Record name | 2-Phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | 1H-Indole, 2-phenyl- | |
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URL | https://haz-map.com/Agents/10189 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50085424 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Phenylindole | |
CAS RN |
948-65-2 | |
Record name | 2-Phenylindole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha-Phenylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000948652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Phenylindole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15776 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1H-Indole, 2-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Phenyl-1H-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-phenylindole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.215 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PHENYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MQD44HV3P1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
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